molecular formula C12H16O2S B13644877 1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one

1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13644877
M. Wt: 224.32 g/mol
InChI Key: PYCHQARGHSRQCJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a propylthio group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group at the para position.

    1-(2-Methoxyphenyl)ethan-1-one: Lacks the propylthio group.

    2-(2-Methoxyphenyl)ethan-1-one: Different positioning of the methoxy group.

Uniqueness

1-(2-Methoxyphenyl)-2-(propylthio)ethan-1-one is unique due to the presence of both the methoxy and propylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C12H16O2S/c1-3-8-15-9-11(13)10-6-4-5-7-12(10)14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

PYCHQARGHSRQCJ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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